Cas no 446826-86-4 (7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol)
![7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol structure](https://ja.kuujia.com/images/noimg.png)
7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol 化学的及び物理的性質
名前と識別子
-
- 7-[(2-Benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol
- 7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol
-
計算された属性
- せいみつぶんしりょう: 449.101
- どういたいしつりょう: 449.101
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 610
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- ちょぞうじょうけん:2-8°C
7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72252-10mg |
KIN1400 |
446826-86-4 | 98% | 10mg |
¥1919.00 | 2022-04-26 | |
Biosynth | WSA82686-100 mg |
7-((Benzo[D]thiazol-2-ylamino)(4-(difluoromethoxy)phenyl)methyl)quinolin-8-ol |
446826-86-4 | 100MG |
$1,730.00 | 2022-12-28 | ||
1PlusChem | 1P01EQ70-5mg |
7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol |
446826-86-4 | ≥98% | 5mg |
$142.00 | 2024-05-02 | |
1PlusChem | 1P01EQ70-10mg |
7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol |
446826-86-4 | ≥98% | 10mg |
$222.00 | 2024-05-02 | |
A2B Chem LLC | AX65948-1mg |
7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol |
446826-86-4 | ≥98% | 1mg |
$39.00 | 2024-04-20 | |
A2B Chem LLC | AX65948-10mg |
7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol |
446826-86-4 | ≥98% | 10mg |
$151.00 | 2024-04-20 | |
Biosynth | WSA82686-5 mg |
7-((Benzo[D]thiazol-2-ylamino)(4-(difluoromethoxy)phenyl)methyl)quinolin-8-ol |
446826-86-4 | 5mg |
$225.25 | 2022-12-28 | ||
AN HUI ZE SHENG Technology Co., Ltd. | SML1871-25mg |
446826-86-4 | ≥98%(HPLC) | 25mg |
¥4395.70 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | SML1871-5mg |
446826-86-4 | ≥98%(HPLC) | 5mg |
¥1091.58 | 2023-09-15 | ||
Biosynth | WSA82686-50 mg |
7-((Benzo[D]thiazol-2-ylamino)(4-(difluoromethoxy)phenyl)methyl)quinolin-8-ol |
446826-86-4 | 50mg |
$1,081.50 | 2022-12-28 |
7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol 関連文献
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinolに関する追加情報
Introduction to 7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol (CAS No. 446826-86-4)
7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol, a compound with the CAS number 446826-86-4, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates several key motifs that contribute to its biological activity, making it a subject of intense research interest.
The core of this molecule is the quinolinol scaffold, which is well-known for its presence in various bioactive natural products and pharmaceutical agents. Quinolinol derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the benzothiazole moiety further enhances the pharmacological profile of this compound. Benzothiazole derivatives are well-documented for their role in drug discovery, particularly in the development of compounds with antimicrobial and anti-inflammatory effects.
The presence of the 2-benzothiazolylamino group adds another layer of complexity to the molecule, influencing its interactions with biological targets. This group is known to enhance binding affinity and selectivity, which are crucial factors in drug design. Additionally, the [4-(difluoromethoxy)phenyl] moiety introduces fluorine atoms, which are commonly used in medicinal chemistry to improve metabolic stability and binding affinity. The combination of these structural elements makes 7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol a promising candidate for further investigation.
Recent studies have highlighted the importance of quinolinol derivatives in addressing various therapeutic challenges. For instance, research has demonstrated that quinolinol-based compounds can modulate enzyme activity and cellular signaling pathways involved in inflammation and cancer progression. The specific arrangement of functional groups in 7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol suggests potential interactions with key targets such as kinases and transcription factors.
In the realm of drug development, the synthesis and optimization of novel compounds are essential for overcoming resistance mechanisms and improving treatment outcomes. The structural features of 7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol make it an attractive candidate for further exploration. Researchers have been particularly interested in its potential as an antitumor agent, given the ability of quinolinol derivatives to interfere with critical cellular processes involved in cancer growth and survival.
The< strong> difluoromethoxy group is particularly noteworthy, as it has been shown to enhance the bioavailability and pharmacokinetic properties of drug candidates. This modification can improve the compound's ability to cross biological barriers and reach target sites effectively. Additionally, the benzothiazole component contributes to the molecule's solubility and stability, which are important factors in formulation development.
The pharmacological activity of 7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol has been investigated in various preclinical models. Initial studies have shown promising results in terms of inhibiting key enzymes associated with inflammation and cancer. These findings align with the growing body of evidence supporting the use of quinolinol derivatives in therapeutic applications. Further research is needed to fully elucidate its mechanism of action and potential side effects.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to introduce the various functional groups while maintaining structural integrity. The use of palladium-catalyzed cross-coupling reactions has been particularly useful in constructing the complex framework of this molecule.
In conclusion, 7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol (CAS No. 446826-86-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it a subject of considerable interest among researchers. Further studies are warranted to fully explore its pharmacological profile and develop novel treatments based on this promising compound.
446826-86-4 (7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol) 関連製品
- 1803616-98-9(2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine)
- 1261834-18-7(5-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine)
- 2228432-89-9(3-(3,5-dichloropyridin-4-yl)-2,2-difluoropropanoic acid)
- 478041-95-1(2-{[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione)
- 2137854-59-0(4-{[(2-methylpropyl)amino]methyl}-1-(propan-2-yl)-1H-pyrazole-5-sulfonamide)
- 2877657-23-1(2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine)
- 1197332-52-7((3-Methoxy-2,5-dimethylphenyl)boronic acid)
- 921996-79-4(2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-cycloheptylacetamide)
- 2228952-10-9(5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid)
- 2228454-75-7(N-(2-methoxyquinolin-3-yl)methyl-N-methylhydroxylamine)




